molecular formula C6H7ClN2O2 B13479065 5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one

5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B13479065
M. Wt: 174.58 g/mol
InChI Key: ANHPUFBAKXMHNO-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C6H7ClN2O2 It is characterized by the presence of a pyrazinone ring substituted with chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methoxy-5-methylpyrazine with suitable reagents to form the desired pyrazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methoxy-1,2-dihydropyrazin-2-one
  • 3-Chloro-1-methyl-1,2-dihydropyrazin-2-one

Uniqueness

5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern on the pyrazinone ring, which imparts distinct chemical and biological properties.

Biological Activity

5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one (CAS Number: 723744-22-7) is a heterocyclic compound that has garnered attention in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₆H₇ClN₂O₂
Molecular Weight: 174.58 g/mol
Melting Point: 168-170 °C
IUPAC Name: 5-chloro-3-methoxy-6-methyl-2(1H)-pyrazinone

The compound features a pyrazinone ring with chlorine, methoxy, and methyl substitutions, contributing to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methoxy-6-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with ammonia to yield the desired product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. Notably, its mechanism may involve interactions with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in the detoxification of reactive oxygen species and drug metabolism .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: It may alter oxidative stress levels within cells, contributing to its anticancer effects.
  • Binding Affinity: The presence of chlorine and methoxy groups enhances binding affinity to biological targets, facilitating its therapeutic effects .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Research Induced apoptosis in pancreatic cancer cell lines with high NQO1 expression; correlated with increased ROS production .
Mechanistic Studies Demonstrated interactions with NQO1 leading to enhanced cytotoxicity in cancer cells .

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

5-chloro-3-methoxy-6-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C6H7ClN2O2/c1-3-4(7)9-6(11-2)5(10)8-3/h1-2H3,(H,8,10)

InChI Key

ANHPUFBAKXMHNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=O)N1)OC)Cl

Origin of Product

United States

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